molecular formula C7H6N4O3S2 B8188931 3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid

3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid

Cat. No.: B8188931
M. Wt: 258.3 g/mol
InChI Key: XEISXGIHAFZHNM-UHFFFAOYSA-N
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Description

3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid is a heterocyclic compound that contains a thiatriazole ring attached to a benzenesulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid typically involves the formation of the thiatriazole ring followed by its attachment to the benzenesulfonic acid group. One common method involves the reaction of a suitable precursor with sulfur and nitrogen sources under controlled conditions to form the thiatriazole ring. This intermediate is then reacted with benzenesulfonic acid or its derivatives to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The thiatriazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiatriazole ring to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The thiatriazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-(1,2,3,4-Thiatriazol-5-ylamino)phenol: This compound has a similar thiatriazole ring but is attached to a phenol group instead of a benzenesulfonic acid group.

    5-chloro-3-(chloromethyl)-1,2,4-thiadiazole: Another heterocyclic compound with a similar sulfur and nitrogen-containing ring structure.

Uniqueness

3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid is unique due to the presence of both the thiatriazole ring and the benzenesulfonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(thiatriazol-5-ylamino)benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3S2/c12-16(13,14)6-3-1-2-5(4-6)8-7-9-10-11-15-7/h1-4H,(H,8,9,11)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEISXGIHAFZHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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